Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16564751
Molecular Formula: C15H23F3N2O4
Molecular Weight: 352.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23F3N2O4 |
|---|---|
| Molecular Weight | 352.35 g/mol |
| IUPAC Name | tert-butyl 2-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23F3N2O4/c1-13(2,3)24-12(22)20-7-5-4-6-10(20)14(23)8-19(9-14)11(21)15(16,17)18/h10,23H,4-9H2,1-3H3 |
| Standard InChI Key | LPVVLQQDVSMELK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s architecture comprises three primary components:
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Piperidine Ring: A six-membered saturated nitrogen-containing heterocycle that contributes to conformational rigidity and influences pharmacokinetic properties such as bioavailability .
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Azetidine Moiety: A four-membered nitrogen-containing ring strained by its small size, which enhances reactivity and enables selective chemical modifications . The 3-hydroxy group on the azetidine ring provides a site for hydrogen bonding and further functionalization .
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Trifluoroacetyl Group: A strong electron-withdrawing substituent that increases hydrophobicity and metabolic stability, often improving binding affinity to biological targets .
The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective deprotection during multi-step syntheses .
Molecular Descriptors and Spectroscopic Data
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IUPAC Name: tert-Butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate .
The presence of the trifluoroacetyl group is confirmed by NMR, typically showing a singlet near -75 ppm, while the Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm in NMR .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential reactions to construct the azetidine-piperidine framework and introduce the trifluoroacetyl group:
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Piperidine-Azetidine Core Formation:
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A precursor, tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate (CAS 934666-06-5), is synthesized via cyclization reactions. This intermediate lacks the trifluoroacetyl group and has a molecular weight of 256.34 g/mol .
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Key steps include ring-closing metathesis or nucleophilic substitution to form the azetidine ring .
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Trifluoroacetylation:
Stability and Reactivity
The Boc group is stable under basic and nucleophilic conditions but cleaved by strong acids (e.g., HCl in dioxane) . The trifluoroacetyl group resists hydrolysis under physiological pH but is susceptible to enzymatic cleavage by esterases in vivo, a property exploited in prodrug design .
Physicochemical Properties and Stability
Physical Properties
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Solubility: Soluble in dichloromethane, THF, and DMSO; sparingly soluble in water (<0.1 mg/mL) .
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Storage: Stable for ≥24 months at 2–8°C under inert atmosphere .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) shows a melting point of 98–102°C, with decomposition above 200°C . The compound is sensitive to prolonged exposure to light, necessitating amber glass storage .
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